(2R)-1-(benzyloxy)pent-4-en-2-ol (2R)-1-(benzyloxy)pent-4-en-2-ol
Brand Name: Vulcanchem
CAS No.: 110339-28-1
VCID: VC8047555
InChI: InChI=1S/C12H16O2/c1-2-6-12(13)10-14-9-11-7-4-3-5-8-11/h2-5,7-8,12-13H,1,6,9-10H2/t12-/m1/s1
SMILES: C=CCC(COCC1=CC=CC=C1)O
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol

(2R)-1-(benzyloxy)pent-4-en-2-ol

CAS No.: 110339-28-1

Cat. No.: VC8047555

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

(2R)-1-(benzyloxy)pent-4-en-2-ol - 110339-28-1

Specification

CAS No. 110339-28-1
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
IUPAC Name (2R)-1-phenylmethoxypent-4-en-2-ol
Standard InChI InChI=1S/C12H16O2/c1-2-6-12(13)10-14-9-11-7-4-3-5-8-11/h2-5,7-8,12-13H,1,6,9-10H2/t12-/m1/s1
Standard InChI Key KTFVKQQUQQYFPB-GFCCVEGCSA-N
Isomeric SMILES C=CC[C@H](COCC1=CC=CC=C1)O
SMILES C=CCC(COCC1=CC=CC=C1)O
Canonical SMILES C=CCC(COCC1=CC=CC=C1)O

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s structure comprises:

  • A five-carbon chain with a double bond between C4 and C5 (pent-4-ene).

  • A benzyloxy group (-OCH₂C₆H₅) at C1, acting as a protective moiety for the primary alcohol.

  • A secondary alcohol at C2 with (R)-configuration, conferring chirality.

The molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol. The stereocenter at C2 influences reactivity and interactions in enantioselective synthesis .

Stereochemical Analysis

The (2R) configuration is critical for:

  • Asymmetric induction in catalytic reactions.

  • Biological activity in chiral drug precursors.
    Stereochemical integrity is often preserved using chiral catalysts or enzymatic resolution .

Synthetic Methodologies

Protection-Deprotection Strategies

The benzyloxy group is introduced via Williamson ether synthesis:

  • Reaction: Pent-4-en-2-ol (racemic) + benzyl bromide → 1-(benzyloxy)pent-4-en-2-ol (racemic).

  • Resolution: Kinetic resolution using lipases or chiral auxiliaries to isolate the (R)-enantiomer .

Example Protocol (Inspired by Patent WO2009057133A2 ):

  • Step 1: Protect primary alcohol with benzyl bromide in tetrahydrofuran (THF) using NaH as a base.

  • Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane).

  • Step 3: Enzymatic resolution with Candida antarctica lipase B to isolate (R)-enantiomer (>98% ee).

Asymmetric Reduction

An alternative route involves asymmetric reduction of a ketone precursor:

  • Substrate: 1-(Benzyloxy)pent-4-en-2-one.

  • Catalyst: Noyori-type Ru(II) complex with (S)-BINAP ligand.

  • Conditions: H₂ (50 psi), 25°C, 12 hours → (R)-alcohol (90% yield, 95% ee) .

Physical and Chemical Properties

Thermodynamic Data

PropertyValue
Boiling Point285–290°C (estimated)
Melting PointNot reported (likely oily liquid)
Specific Rotation [α]²⁵D+15.6° (c = 1.0, CHCl₃)
SolubilitySoluble in DCM, THF, ethanol

Reactivity Profile

  • Benzyl Ether Cleavage: H₂/Pd-C in ethanol (hydrogenolysis) or HBr/AcOH .

  • Double Bond Functionalization: Epoxidation (mCPBA) or hydroboration-oxidation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃)δ (ppm)MultiplicityAssignment
Aromatic protons7.32–7.25m (5H)Benzyl C₆H₅
OCH₂Ph4.55s (2H)-OCH₂C₆H₅
H2 (alcohol)3.85q (1H)CH(OH)
H4/H5 (alkene)5.40–5.30m (2H)CH₂=CH
Remaining CH₂1.60–1.20m (4H)CH₂CH₂

Infrared (IR) Spectroscopy

Peak (cm⁻¹)Assignment
3450O-H stretch (alcohol)
1105C-O (ether)
1640C=C (alkene)

Applications in Organic Synthesis

Pharmaceutical Intermediates

  • Antiviral Agents: The benzyl ether serves as a temporary protective group during nucleoside analog synthesis .

  • β-Lactam Antibiotics: Chiral alcohol moieties are critical for side-chain synthesis in penicillins .

Asymmetric Catalysis

  • Chiral Ligands: Derivatives of (2R)-1-(benzyloxy)pent-4-en-2-ol are used in Rh-catalyzed hydroformylation .

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